molecular formula C16H20FNOS B2985475 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1788542-17-5

2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2985475
CAS No.: 1788542-17-5
M. Wt: 293.4
InChI Key: HBCLSUCIGHOHRN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a high-purity chemical compound offered for research and development purposes. This molecule features the 8-azabicyclo[3.2.1]octane scaffold, a tropane-derived structure known for its significance in medicinal chemistry . The core azabicyclo[3.2.1]octane structure is a common pharmacophore in bioactive molecules, and its derivatives are frequently investigated for their potential interactions with the central nervous system . The specific stereochemistry (1R,5S) denotes the endo-isomer, which is often the biologically relevant configuration for compounds targeting these systems . The compound's structure includes a 4-fluorophenyl moiety, a common feature in many pharmaceutical agents that can influence bioavailability and receptor binding affinity . The (methylthio) substituent on the bridge carbon may offer a site for further metabolic or chemical modification . Researchers are exploring this compound and its analogs primarily within preclinical studies for various therapeutic areas . This product is strictly for research use in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNOS/c1-20-15-9-13-6-7-14(10-15)18(13)16(19)8-11-2-4-12(17)5-3-11/h2-5,13-15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCLSUCIGHOHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the methylthio group: This step may involve nucleophilic substitution reactions.

    Construction of the azabicyclo octane structure: This complex step often requires cyclization reactions under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents Key Features Biological Activity (If Reported) Reference
Target Compound 3-(Methylthio), 2-(4-fluorophenyl)ethanone Moderate logP; potential CNS activity due to fluorophenyl Not explicitly reported N/A
(E)-1-((1R,3R,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)non-2-en-1-one 3-Hydroxy, non-2-en-1-one Polar hydroxy group reduces logP (~1.8) Synthetic intermediate
3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane HCl 3-[Bis(4-fluorophenyl)methoxy], 8-methyl High logP (~4.5); bis-fluorophenyl enhances lipophilicity Not reported
2-((4-Fluorophenyl)thio)-1-(3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone 3-Phenylsulfonyl, 4-fluorophenylthio Sulfonyl group increases polarity (logP ~2.0); potential receptor binding Not reported
Tropifexor (INN: 1826843-81-5) 3-Oxazolylmethoxy, benzothiazole-6-carboxylic acid Farnesoid X receptor (FXR) agonist; clinical use in metabolic disorders IC50 = 3 nM for FXR activation

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity :

  • Methylthio (target compound) and phenylsulfonyl () groups provide distinct logP profiles. The methylthio group (logP ~3.0) balances lipophilicity better than polar sulfonamides (logP ~2.0) or highly lipophilic bis-fluorophenyl groups (logP ~4.5) .
  • Fluorophenyl moieties are recurrent in analogues (e.g., ), suggesting their role in enhancing blood-brain barrier penetration or receptor affinity.

Synthetic Accessibility :

  • The target compound’s methylthio group may be synthesized via thiol-alkylation, similar to methods in (yield: 50–70%) .
  • Tropifexor’s complex oxazole and benzothiazole substituents require multi-step synthesis (low yield: ~20–30%) .

’s bromo-thiophene analogue highlights steric bulk’s impact on target selectivity, a contrast to the target compound’s streamlined structure .

Biological Activity

The compound 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone , also referred to as FLB 414, is an organic molecule that has garnered interest due to its potential biological activities, particularly in the realm of anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

FLB 414 features a complex bicyclic structure characterized by:

  • A 4-fluorophenyl moiety.
  • An 8-azabicyclo[3.2.1]octane framework.
  • A methylthio group that enhances its chemical reactivity.

The presence of a ketone functional group is critical for various biological interactions and activities.

Anticonvulsant Activity

Research has indicated that FLB 414 exhibits anticonvulsant properties . A significant study conducted by Muroi et al. in 1998 demonstrated its effectiveness in maximal electroshock (MES) and picrotoxin seizure models in mice, suggesting its potential utility in treating seizure disorders . However, the exact mechanisms underlying these effects remain poorly understood, necessitating further investigation.

Summary of Anticonvulsant Studies

StudyModel UsedFindings
Muroi et al., 1998MES and picrotoxin seizure modelsDemonstrated anticonvulsant activity; requires further mechanistic studies.

While detailed mechanisms are still under investigation, the structural characteristics of FLB 414 suggest possible interactions with neurotransmitter systems, particularly those involved in seizure modulation. The methylthio group may play a role in enhancing binding affinity to relevant receptors or enzymes.

Potential Therapeutic Applications

The unique structure of FLB 414 positions it as a candidate for various therapeutic applications beyond anticonvulsant effects. Computer-aided predictions indicate potential activities against specific biological targets, including:

  • Neurological disorders.
  • Pain management.
  • Possible antimicrobial properties based on structural similarities with other bioactive compounds.

Case Studies and Research Findings

Although comprehensive clinical data is limited, several studies have explored the pharmacological profiles of compounds structurally related to FLB 414. These studies highlight the importance of further research into its therapeutic applications.

Notable Research Findings

  • Anticonvulsant Studies : As mentioned earlier, Muroi et al.'s study provided initial evidence for anticonvulsant activity.
  • Structural Activity Relationship (SAR) : Ongoing research into SAR has revealed that modifications to the fluorophenyl and bicyclic structures can significantly alter biological activity.

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